molecular formula C19H23N3O B2394215 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide CAS No. 2320420-80-0

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide

Cat. No. B2394215
CAS RN: 2320420-80-0
M. Wt: 309.413
InChI Key: ORBZOWKCOGPGHZ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide, also known as DCPM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPM is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor expressed in the central nervous system.

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of pyrazole derivatives, a category to which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide belongs. For instance, the regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles demonstrates the versatility of pyrazole synthesis. This study utilized NMR spectroscopy and X-ray structural analysis to confirm the structure of synthesized compounds, providing insights into their potential applications in various domains, including material science and pharmacology (Aly et al., 2017).

Material Science and Catalysis

Another aspect of research focuses on the creation of metal complexes and their applications. For example, the synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand demonstrate the potential of pyrazole derivatives in forming complex metal structures. These complexes exhibit intense luminescence in the solid state, suggesting applications in materials science for creating luminescent materials or as catalysts in chemical reactions (Y. Z. and Wanzhi Chen, 2007).

Polymer Science

Furthermore, the synthesis of novel aromatic polyimides incorporating pyrazole derivatives has been explored. These polymers exhibit high solubility in organic solvents and thermal stability, making them suitable for advanced material applications, such as in electronics or as heat-resistant coatings (Butt et al., 2005).

Antimicrobial and Antitumor Activities

Research into heterocyclic compounds derived from pyrazole frameworks, including compounds similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide, has shown promising antimicrobial and antitumor activities. This includes the synthesis of thiopyrimidine and thiazolopyrimidine derivatives starting from specific ketones, indicating the potential biomedical applications of such compounds (Hawas et al., 2012).

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-13-2-4-16(5-3-13)19(23)20-10-11-22-18(15-8-9-15)12-17(21-22)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBZOWKCOGPGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide

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